Methyl4-amino-3,3-difluorobutanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3,3-difluorobutanoate hydrochloride typically involves the esterification of 4-amino-3,3-difluorobutanoic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:
Temperature: Room temperature to 50°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3,3-difluorobutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with substituted nucleophiles replacing the fluorine atoms.
Scientific Research Applications
Methyl 4-amino-3,3-difluorobutanoate hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3,3-difluorobutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and difluoromethyl groups allows it to form strong hydrogen bonds and electrostatic interactions with its targets, leading to modulation of their activity. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride
- Methyl 4-amino-3,3-difluoropentanoate hydrochloride
Uniqueness
Methyl 4-amino-3,3-difluorobutanoate hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, selectivity, and potency in various applications.
Properties
Molecular Formula |
C5H10ClF2NO2 |
---|---|
Molecular Weight |
189.59 g/mol |
IUPAC Name |
methyl 4-amino-3,3-difluorobutanoate;hydrochloride |
InChI |
InChI=1S/C5H9F2NO2.ClH/c1-10-4(9)2-5(6,7)3-8;/h2-3,8H2,1H3;1H |
InChI Key |
GOUBXXBCHQUWBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CN)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.